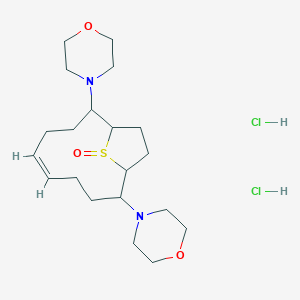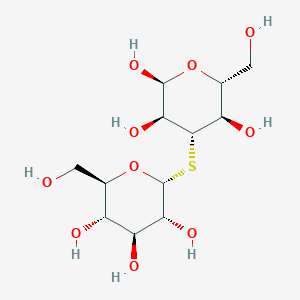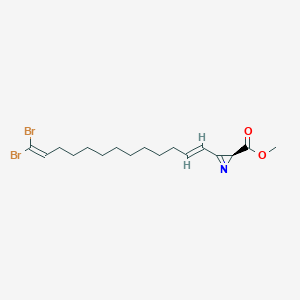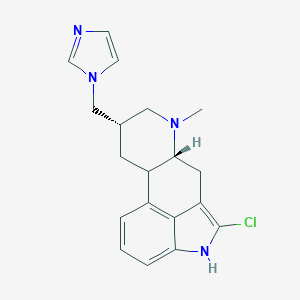
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride, also known as DMTS, is a synthetic compound that has been widely used in scientific research. DMTS is a bicyclic sulfur-containing compound that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is not fully understood. However, it is believed that 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to study its potential as an antiviral and antibacterial agent. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride could be used as a tool to study the role of topoisomerase II and protein kinase C in various biological processes.
Conclusion
In conclusion, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research, including investigating its mechanism of action and potential applications in cancer therapy and studying its potential as an antiviral and antibacterial agent.
Métodos De Síntesis
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be synthesized by reacting 2,9-dichloro-5,6,7,8-tetrahydro-13H-benz[e]indolo[2,3-a]pyrrolo[3,4-c]carbazole with morpholine and sodium sulfide in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride dihydrochloride salt.
Aplicaciones Científicas De Investigación
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been used as a tool to study the mechanism of action of various biological processes.
Propiedades
Número CAS |
174198-18-6 |
|---|---|
Nombre del producto |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride |
Fórmula molecular |
C20H36Cl2N2O3S |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C20H34N2O3S.2ClH/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
Clave InChI |
PCZUCNXGLHMGHO-UAIGNFCESA-N |
SMILES isomérico |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES canónico |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
Sinónimos |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)










![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)